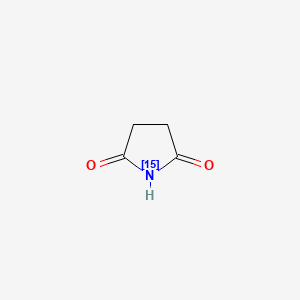

Succinimide-15N

Descripción general

Descripción

Succinimide-15N: is a nitrogen-15 labeled version of succinimide, a cyclic imide with the molecular formula C4H5NO2. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Aplicaciones Científicas De Investigación

Chemistry:

Isotope Labeling: Succinimide-15N is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrogen-15 isotope provides a distinct signal in NMR spectroscopy, making it useful for structural elucidation of complex molecules.

Biology:

Protein Labeling: this compound is used to label proteins and peptides, aiding in the study of protein structure and function.

Metabolic Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.

Medicine:

Drug Development: Succinimide derivatives are explored for their potential therapeutic applications, including anticonvulsant and anticancer properties.

Industry:

Material Science: this compound is used in the development of new materials, including polymers and coatings.

Mecanismo De Acción

Target of Action

Succinimide-15N, a labeled form of Succinimide, primarily targets aspartic acid (Asp) residues in peptides and proteins . Asp residues are relatively reactive and prone to nonenzymatic isomerization .

Mode of Action

The mode of action of this compound involves a process known as nonenzymatic isomerization . This process proceeds via a five-membered-ring succinimide (Suc) intermediate . The Suc intermediate is formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the Asp residue .

Biochemical Pathways

The biochemical pathway of this compound involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound action is the formation of isomerized Asp residues . This can alter the chemical and physical properties of Asp residues in a protein . Modification of Asp residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, some optimized geometries and reaction modes in the aqueous phase were observed that differed from those in the gas phase . Additionally, the accumulation of succinimide can be accelerated when stored at elevated temperatures .

Análisis Bioquímico

Biochemical Properties

Succinimide-15N plays a significant role in biochemical reactions. It is an intermediate for asparagine deamidation in therapeutic proteins and can be readily hydrolyzed to form aspartate and iso-aspartate residues . Moreover, it plays an important role in protein degradation pathways, asparagine deamidation, and aspartic acid isomerization . The enzymes and proteins it interacts with include those involved in these pathways.

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein modification. In the context of therapeutic monoclonal antibodies, succinimide formation in the Complementarity-Determining Region (CDR) can have a strong negative impact on the potency of the molecule . It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the formation of succinimide intermediates in protein structures, which can alter the chemical and physical properties of aspartic acid residues in a protein . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, succinimide accumulation in the CDR of a therapeutic monoclonal antibody was found to be accelerated when stored at elevated temperatures . Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that succinimides are used as anticonvulsant drugs, and their effects can vary based on dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the asparagine deamidation pathway and plays a role in protein degradation pathways . It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its biochemical properties and interactions with other molecules. While specific details on the transport and distribution of this compound are limited, it is known that succinimides do not form micelles in hydrocarbon solutions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its interactions with other biomolecules. While specific details on the subcellular localization of this compound are limited, it is known that succinimides can interact with proteins in various cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Dehydrogenative Coupling of Diols and Amines: A manganese pincer complex catalyzes the dehydrogenative coupling of diols and amines to form cyclic imides, including succinimides.

Thermal Decomposition of Ammonium Succinate: Succinimide can be prepared by the thermal decomposition of ammonium succinate.

Lewis Acid Catalyzed Procedure: A solvent-free procedure using TaCl5-silica gel as a Lewis acid under microwave irradiation can also be employed to prepare succinimides from the corresponding anhydrides.

Industrial Production Methods: Industrial production methods for Succinimide-15N typically involve the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the nitrogen-15 isotope into the final product. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Succinimide can undergo oxidation reactions, often forming products such as maleimide.

Reduction: Reduction of succinimide can yield compounds like succinamic acid.

Substitution: Succinimide can participate in substitution reactions, where the imide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Maleimide

Reduction: Succinamic acid

Substitution: Various substituted succinimides depending on the reagents used.

Comparación Con Compuestos Similares

Succinimide: The non-labeled version of Succinimide-15N, used in similar applications but without the benefits of isotope labeling.

Maleimide: An oxidized form of succinimide, often used in bioconjugation reactions.

N-Hydroxysuccinimide: A derivative used in peptide synthesis and protein labeling.

Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled compounds.

Propiedades

IUPAC Name |

(115N)azolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583982 | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-36-6 | |

| Record name | 2,5-Pyrrolidinedione-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

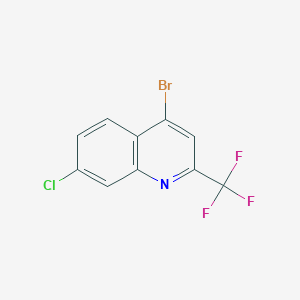

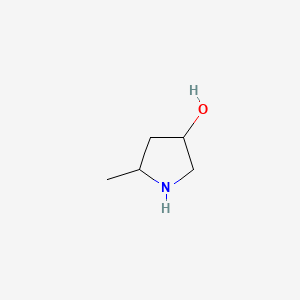

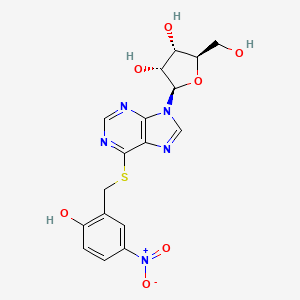

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)